Cas no 851169-40-9 (2-chloro-N-1-(4-fluorophenyl)ethylacetamide)

2-chloro-N-1-(4-fluorophenyl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
- 2-chloro-N-1-(4-fluorophenyl)ethylacetamide
- CS-0220858
- AKOS009003371
- DTXSID401252072
- EN300-07730
- BJB16940
- G38717
- SCHEMBL4862572
- 851169-40-9
- Z90122615
-
- Inchi: InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
- InChI Key: RAKOSWBWXGXGRF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 215.0513198g/mol
- Monoisotopic Mass: 215.0513198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1Ų
2-chloro-N-1-(4-fluorophenyl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-07730-10.0g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 10g |
$1224.0 | 2023-05-01 | |
Enamine | EN300-07730-1.0g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 1g |
$284.0 | 2023-05-01 | |
Enamine | EN300-07730-5.0g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 5g |
$825.0 | 2023-05-01 | |
Enamine | EN300-07730-0.05g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
A2B Chem LLC | AV23731-50mg |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 50mg |
$84.00 | 2024-04-19 | |
Aaron | AR019JJ3-5g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 5g |
$1160.00 | 2023-12-14 | |
Aaron | AR019JJ3-1g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 1g |
$416.00 | 2025-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291528-5g |
2-Chloro-n-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 5g |
¥17815.00 | 2024-07-28 | |
A2B Chem LLC | AV23731-5g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 5g |
$904.00 | 2024-04-19 | |
A2B Chem LLC | AV23731-1g |
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide |
851169-40-9 | 95% | 1g |
$334.00 | 2024-04-19 |
2-chloro-N-1-(4-fluorophenyl)ethylacetamide Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Additional information on 2-chloro-N-1-(4-fluorophenyl)ethylacetamide
Introduction to 2-chloro-N-1-(4-fluorophenyl)ethylacetamide (CAS No. 851169-40-9)
2-chloro-N-1-(4-fluorophenyl)ethylacetamide, with the chemical formula C14H14ClFNO, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's molecular structure consists of an acetamide moiety linked to a chloro-substituted benzene ring and a fluorine-substituted phenyl group. This arrangement not only contributes to its chemical reactivity but also enhances its pharmacological profile. The chloro group can participate in nucleophilic substitution reactions, while the fluoro group is known for its ability to modulate metabolic stability and binding affinity in drug molecules.
In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine into drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. 2-chloro-N-1-(4-fluorophenyl)ethylacetamide serves as a valuable building block for constructing such fluorinated derivatives.
One of the most promising applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. By modifying the structure of 2-chloro-N-1-(4-fluorophenyl)ethylacetamide, researchers can develop novel kinase inhibitors with improved selectivity and potency.
Recent studies have demonstrated the efficacy of fluorinated amides in inhibiting specific kinases. For instance, derivatives of this compound have shown promising results in preclinical trials for the treatment of breast cancer. The fluoro group enhances the binding affinity of the inhibitor to the kinase active site, leading to more effective inhibition of tumor growth.
The synthesis of 2-chloro-N-1-(4-fluorophenyl)ethylacetamide involves multi-step organic reactions, including chlorination, fluorination, and amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The compound's stability under various conditions is another critical factor that makes it suitable for pharmaceutical use. Studies have shown that 2-chloro-N-1-(4-fluorophenyl)ethylacetamide remains stable under standard storage conditions, maintaining its integrity over time. This stability is essential for ensuring the efficacy and safety of drugs that incorporate this compound as an intermediate.
In addition to its role in kinase inhibition, this compound has potential applications in other therapeutic areas. Researchers are exploring its use in developing antiviral agents, where the fluoro group can enhance viral protease inhibition. Furthermore, its structural features make it a candidate for designing novel antibiotics targeting resistant bacterial strains.
The development of new drug candidates is a complex process that requires extensive research and collaboration among scientists from various disciplines. The use of intermediates like 2-chloro-N-1-(4-fluorophenyl)ethylacetamide plays a crucial role in this process by providing a foundation for creating innovative therapeutic agents.
The chemical industry continues to invest in research and development to discover new applications for compounds like this one. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery of novel drug candidates derived from such intermediates.
In conclusion, 2-chloro-N-1-(4-fluorophenyl)ethylacetamide (CAS No. 851169-40-9) is a versatile compound with significant potential in pharmaceutical development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications, this compound is poised to play a vital role in the next generation of therapeutic agents.
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